4-(Butan-2-yl)-5-methylthiophene-3-carboxylic acid
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Overview
Description
4-(Butan-2-yl)-5-methylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by a butan-2-yl group and a methyl group attached to the thiophene ring, along with a carboxylic acid functional group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-5-methylthiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of a sulfur source, such as phosphorus pentasulfide (P2S5).
Introduction of Substituents: The butan-2-yl and methyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of alkyl halides and a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Kolbe-Schmitt reaction, which involves the reaction of the thiophene derivative with carbon dioxide (CO2) in the presence of a base, such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can introduce new substituents onto the thiophene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
4-(Butan-2-yl)-5-methylthiophene-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-5-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The carboxylic acid group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 5-Methylthiophene-2-carboxylic acid
- 4-Butylthiophene-2-carboxylic acid
Uniqueness
4-(Butan-2-yl)-5-methylthiophene-3-carboxylic acid is unique due to the specific combination of substituents on the thiophene ring The presence of both a butan-2-yl group and a methyl group, along with the carboxylic acid functional group, imparts distinct chemical and physical properties that differentiate it from other thiophene derivatives
Properties
Molecular Formula |
C10H14O2S |
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Molecular Weight |
198.28 g/mol |
IUPAC Name |
4-butan-2-yl-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H14O2S/c1-4-6(2)9-7(3)13-5-8(9)10(11)12/h5-6H,4H2,1-3H3,(H,11,12) |
InChI Key |
JWLQQNJGCCOKHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(SC=C1C(=O)O)C |
Origin of Product |
United States |
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